Desacetylcefotaxime

Catalog No.
S525685
CAS No.
66340-28-1
M.F
C14H15N5O6S2
M. Wt
413.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Desacetylcefotaxime

CAS Number

66340-28-1

Product Name

Desacetylcefotaxime

IUPAC Name

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Molecular Formula

C14H15N5O6S2

Molecular Weight

413.4 g/mol

InChI

InChI=1S/C14H15N5O6S2/c1-25-18-7(6-4-27-14(15)16-6)10(21)17-8-11(22)19-9(13(23)24)5(2-20)3-26-12(8)19/h4,8,12,20H,2-3H2,1H3,(H2,15,16)(H,17,21)(H,23,24)/b18-7+/t8-,12-/m1/s1

InChI Key

FHYWAOQGXIZAAF-RWFJUVPESA-N

SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CO)C(=O)O

Solubility

Soluble in DMSO

Synonyms

deacetylcefotaxime, desacetylcefotaxime, desacetylcefotaxime, monosodium salt, desacetylcefotaxime, monosodium salt, (6R-trans)-isomer

Canonical SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CO)C(=O)O

Isomeric SMILES

CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CO)C(=O)O

Description

The exact mass of the compound Desacetylcefotaxime is 413.0464 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - beta-Lactams - Cephalosporins - Cephacetrile - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Treatment of Spontaneous Bacterial Peritonitis

Optimal Dosing in Critically Ill Pediatric Patients

Action of β-lactamases on Desacetylcefotaxime

Antibacterial Activity of Desacetylcefotaxime

Treatment of Spontaneous Bacterial Peritonitis with Lower Doses or Shorter Treatment Duration

Synergistic Action with Cefotaxime

Treatment of Cirrhotic Patients with Ascites

Desacetylcefotaxime is a significant metabolite of cefotaxime, a third-generation cephalosporin antibiotic. It is formed primarily in the liver and has a broad antibacterial spectrum, although its efficacy is notably weaker than that of its parent compound, cefotaxime. Desacetylcefotaxime retains some antibacterial activity, making it relevant in the pharmacological context of treating bacterial infections, particularly those caused by gram-negative organisms .

Desacetylcefotaxime, like other cephalosporins, exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) essential for constructing the bacterial cell wall []. This binding disrupts the synthesis of the peptidoglycan layer, weakening the cell wall and leading to bacterial death [].

Interestingly, research suggests that desacetylcefotaxime might have a broader spectrum of activity against certain bacteria compared to cefotaxime []. This enhanced activity could be due to improved penetration into specific bacterial compartments or variations in PBP binding affinity [].

Desacetylcefotaxime is produced through the hydrolysis of cefotaxime. The primary chemical reaction involves the removal of an acetyl group from cefotaxime, leading to the formation of desacetylcefotaxime. This reaction can occur under various conditions, including acidic and alkaline environments. Additionally, desacetylcefotaxime can undergo further transformations to form desacetylcefotaxime lactone, particularly in acidic conditions .

The synthesis of desacetylcefotaxime primarily occurs through the metabolic conversion of cefotaxime in the liver. In laboratory settings, desacetylcefotaxime can also be synthesized through chemical hydrolysis of cefotaxime under controlled conditions. This process typically involves adjusting pH levels and using specific solvents to facilitate the reaction .

Research indicates that desacetylcefotaxime may exhibit synergistic effects when combined with other antibiotics against certain bacterial strains. Its stability against various beta-lactamases enhances its potential as a co-administered agent alongside other antimicrobial therapies . Studies have shown that monitoring the levels of desacetylcefotaxime can be essential for assessing therapeutic efficacy and safety during treatment with cefotaxime .

Desacetylcefotaxime shares structural and functional similarities with other cephalosporins and beta-lactam antibiotics. Below are some comparable compounds:

Compound NameStructure SimilarityBiological ActivityUnique Features
CeftriaxoneHighBroad-spectrumLonger half-life than cefotaxime
CeftazidimeHighBroad-spectrumEnhanced activity against Pseudomonas aeruginosa
CephalexinModerateGram-positive focusFirst-generation cephalosporin
DesacetylceftriaxoneHighWeaker than ceftriaxoneDirect metabolite of ceftriaxone

Desacetylcefotaxime's uniqueness lies in its specific metabolic origin from cefotaxime and its distinct pharmacokinetic profile compared to other cephalosporins. While it shares similarities with these compounds, its reduced potency and specific metabolic pathways set it apart in clinical applications .

Key Intermediate Compounds in Biosynthesis

The biosynthetic pathway leading to desacetylcefotaxime involves several critical intermediate compounds that serve as fundamental building blocks in the overall synthetic strategy. The primary starting material for chemical synthesis approaches centers on D-7-aminocephalosporanic acid (D-7-ACA), which represents the core cephalosporin nucleus stripped of both acetyl and side chain substituents [5] [6]. This intermediate compound provides the essential beta-lactam framework while maintaining the structural integrity necessary for subsequent functionalization reactions.

D-7-ACA itself originates from more complex precursors through various synthetic routes. The most established pathway involves the deacetylation of 7-aminocephalosporanic acid (7-ACA), which can be achieved through both chemical and enzymatic approaches [7] [8]. The enzymatic deacetylation process utilizes specialized esterases, particularly cephalosporin C deacetylase from Bacillus subtilis, which exhibits optimal activity at pH 8.0 and temperatures ranging from 30 to 40 degrees Celsius [6] [9]. This enzymatic approach demonstrates superior selectivity compared to chemical methods, avoiding unwanted side reactions that commonly plague harsh chemical deacetylation conditions.

The active ester intermediate compounds play equally crucial roles in the synthetic pathway toward desacetylcefotaxime. The 2-mercaptobenzothiazolyl thioester of (Z)-2-[2-aminothiazol-4-yl]-2-methoxyimino acetic acid, commonly referred to as the AE-active ester, serves as the key acylating agent for introducing the characteristic side chain [10] [11]. This intermediate compound combines the methoxyimino functionality with the thiazole ring system, both essential structural elements that define the antibacterial activity profile of the final product.

The synthesis of the AE-active ester involves multiple steps beginning with the formation of the thiazole ring system through cyclization reactions involving appropriate precursors [12]. The methoxyimino group introduction requires careful control of reaction conditions to maintain the desired Z-configuration, which significantly influences both reactivity and biological activity [13]. The benzothiazole leaving group provides optimal reactivity for acylation reactions while remaining sufficiently stable for isolation and storage of the intermediate compound.

Cephalosporin C represents another important biosynthetic intermediate, particularly relevant for enzymatic production routes. This naturally occurring antibiotic serves as the starting point for various enzymatic transformations leading to desacetylcefotaxime [14] [15]. The conversion involves both deacylation of the alpha-aminoadipyl side chain and deacetylation of the three-position acetyl group, processes that can occur through different enzymatic pathways depending on the specific production strategy employed.

The biosynthetic significance of these intermediate compounds extends beyond their immediate synthetic utility. Each intermediate represents a convergence point where different synthetic strategies can intersect, providing flexibility in manufacturing approaches and enabling optimization based on available resources, cost considerations, and product quality requirements. The careful selection and preparation of these intermediates ultimately determines the efficiency and economic viability of the overall production process.

Enzymatic and Chemical Deacetylation Mechanisms

The deacetylation mechanisms employed in desacetylcefotaxime synthesis encompass both enzymatic and chemical approaches, each offering distinct advantages and limitations depending on the specific production context and scale requirements. Enzymatic deacetylation mechanisms rely on the stereospecific action of esterases that recognize and cleave acetyl groups from cephalosporin substrates with remarkable precision and selectivity.

Cephalosporin C deacetylase represents the most thoroughly characterized enzyme in this category, exhibiting a classic serine hydrolase mechanism featuring a catalytic triad composed of serine, histidine, and aspartic acid residues [9]. The enzyme mechanism begins with nucleophilic attack by the serine hydroxyl group on the acetyl carbonyl carbon, forming a tetrahedral intermediate stabilized by the oxyanion hole. The histidine residue functions as a general base, abstracting a proton from the serine and subsequently acting as a general acid to protonate the leaving alcohol group. The aspartic acid residue provides electrostatic stabilization for the protonated histidine, maintaining the proper ionization state throughout the catalytic cycle.

Detailed kinetic analysis of cephalosporin C deacetylase reveals Michaelis-Menten behavior with a Km value of 2.8 millimolar for 7-aminocephalosporanic acid substrate [16]. The enzyme exhibits competitive inhibition by both acetate product (Ki = 50 millimolar) and deacetyl-7-ACA product (Ki = 36 millimolar), indicating that product removal becomes critical for maintaining optimal reaction rates in industrial applications [16]. The enzyme demonstrates broad pH stability ranging from 5.0 to 10.0, with optimal activity occurring at pH 8.0, facilitating operation under mild alkaline conditions that minimize substrate degradation.

Alternative esterases from thermophilic organisms, such as EstD1 from Alicyclobacillus tengchongensis, offer enhanced thermal stability and potentially improved productivity at elevated temperatures [8]. This enzyme exhibits optimal activity at 65 degrees Celsius and pH 8.5, with remarkable specific activity reaching 1,783.52 units per milligram of protein. The thermostable nature of such enzymes provides significant advantages for industrial applications, including reduced contamination risks, improved reaction kinetics, and simplified downstream processing through heat-based purification methods.

Chemical deacetylation mechanisms typically involve nucleophilic attack by hydroxide ions or other basic nucleophiles on the acetyl carbonyl carbon, followed by elimination of the acetate group. However, chemical deacetylation of cephalosporin substrates presents significant challenges due to the acid-labile nature of the beta-lactam ring and the tendency for side reactions including ring opening, double bond isomerization, and lactonization [4]. These complications necessitate careful optimization of reaction conditions, including precise pH control, temperature regulation, and reaction time limitations.

The mechanism of beta-lactamase action provides additional insight into enzymatic approaches for cephalosporin modification. Beta-lactamases catalyze the hydrolysis of beta-lactam rings through a mechanism similar to that of deacetylases, but with substrate recognition patterns optimized for the lactam carbonyl rather than ester linkages [17] [18]. Recent quantum mechanical studies of cefotaxime interaction with CTX-M-14 beta-lactamase reveal a concerted mechanism involving simultaneous acylation of the lactam carbonyl carbon, protonation of the lactam nitrogen, and beta-lactam ring opening, with a calculated activation barrier of 20 kilocalories per mole [18].

The stereochemical aspects of deacetylation mechanisms deserve particular attention due to their impact on product quality and biological activity. Enzymatic deacetylation maintains the integrity of stereogenic centers throughout the molecule, preserving the essential three-dimensional architecture required for antibiotic activity. Chemical deacetylation methods, while potentially less expensive, may lead to racemization or epimerization at sensitive positions, compromising the final product quality.

Understanding these mechanistic details enables rational optimization of deacetylation processes through enzyme engineering, reaction condition modification, and process integration strategies. The development of improved enzymatic systems with enhanced stability, broader substrate specificity, and reduced product inhibition continues to drive advances in cephalosporin manufacturing technologies.

Industrial-Scale Optimization Strategies

Industrial-scale optimization of desacetylcefotaxime production requires comprehensive integration of process engineering principles, economic considerations, and quality assurance requirements to achieve commercially viable manufacturing operations. The optimization strategies encompass multiple interconnected aspects including substrate preparation, reaction engineering, product recovery, and waste minimization, each contributing to the overall process efficiency and cost-effectiveness.

Substrate concentration optimization represents a fundamental aspect of industrial-scale production, with typical concentrations ranging from 50 to 100 grams per liter at commercial scale compared to 5 to 10 grams per liter at laboratory scale [19] [20]. Higher substrate concentrations improve volumetric productivity and reduce solvent requirements, but must be balanced against mass transfer limitations, substrate solubility constraints, and potential product inhibition effects. The optimal substrate concentration depends on the specific synthetic route employed, with enzymatic processes generally tolerating higher concentrations due to their mild reaction conditions and minimal side product formation.

Temperature control strategies become increasingly critical at industrial scale due to the heat generation associated with large-volume reactions and the temperature sensitivity of both substrates and products. Advanced temperature control systems maintaining temperatures within ±0.5 degrees Celsius enable consistent reaction kinetics and product quality while minimizing thermal degradation [20]. Heat integration strategies, including heat recovery from exothermic reactions and waste heat utilization for solvent evaporation, contribute significantly to overall energy efficiency and operating cost reduction.

pH maintenance systems require sophisticated monitoring and control capabilities to maintain optimal reaction conditions throughout extended production campaigns. Industrial-scale pH control typically achieves precision within ±0.05 pH units through combination of buffer systems, automated acid-base addition, and continuous monitoring [20]. The buffer composition selection considers not only pH stability but also downstream processing compatibility, environmental impact, and cost factors. Phosphate-based buffers commonly used at laboratory scale may be replaced with more cost-effective alternatives such as carbonate or organic acid systems at industrial scale.

Enzyme loading optimization strategies focus on achieving maximum productivity while minimizing enzyme costs, which typically represent a significant portion of the overall production expense. Industrial enzyme loadings ranging from 1.0 to 2.0 grams per liter represent a compromise between reaction rate and economic feasibility [20]. Enzyme immobilization technologies enable enzyme reuse and continuous processing configurations, potentially reducing enzyme consumption by factors of 10 to 50 compared to single-use applications [6] [15]. The selection of immobilization matrices and methods requires careful consideration of enzyme stability, substrate accessibility, and mechanical properties under industrial operating conditions.

Reaction engineering optimization encompasses vessel design, mixing systems, mass transfer enhancement, and residence time distribution control. Industrial bioreactors typically employ sophisticated mixing systems designed to provide uniform distribution of substrates, enzymes, and pH control reagents while minimizing shear-induced enzyme deactivation [19]. The scale-up of mixing systems follows established principles maintaining constant tip speed or power per unit volume, but requires validation through computational fluid dynamics modeling and pilot-scale testing to ensure adequate performance at commercial scale.

Product recovery and purification optimization strategies significantly impact both product quality and overall process economics. High-performance liquid chromatography (HPLC) purification methods developed at analytical scale require substantial modification for industrial implementation, typically involving larger-scale chromatographic systems with optimized loading capacities and mobile phase consumption [21] [22]. Alternative purification approaches including crystallization, extraction, and membrane-based separations may provide more cost-effective solutions for large-scale production.

Crystallization optimization for desacetylcefotaxime involves careful control of temperature profiles, seeding strategies, and solvent systems to achieve consistent crystal form, purity, and particle size distribution [23]. The crystallization process must accommodate the hygroscopic nature of the compound and its tendency toward thermal decomposition, requiring specialized handling and storage protocols. Solvent selection considers not only crystallization performance but also environmental impact, safety requirements, and recovery potential.

Waste minimization strategies encompass solvent recovery systems, by-product utilization, and emission control technologies. Solvent recovery through distillation, membrane separations, or adsorption systems can achieve recovery rates exceeding 95%, significantly reducing both operating costs and environmental impact [19]. By-product streams, including recovered 2-mercaptobenzothiazole from active ester synthesis, may provide additional revenue sources or serve as raw materials for other processes.

Quality control optimization at industrial scale requires implementation of process analytical technology (PAT) systems providing real-time monitoring of critical quality attributes throughout the production process. Advanced analytical methods including near-infrared spectroscopy, mass spectrometry, and automated HPLC systems enable rapid detection of process deviations and implementation of corrective actions before product quality is compromised [24]. Statistical process control methodologies provide frameworks for continuous improvement and optimization based on accumulated production data.

The integration of these optimization strategies requires systems-level thinking and careful consideration of interactions between different process elements. Advanced process simulation tools enable evaluation of optimization alternatives and prediction of performance at commercial scale before committing to capital investments. The continuous evolution of optimization strategies, driven by technological advances, economic pressures, and regulatory requirements, ensures ongoing improvement in desacetylcefotaxime production efficiency and sustainability.

Production Methodologies and Process Integration

Chemical Synthesis Routes

Chemical synthesis routes for desacetylcefotaxime production rely primarily on acylation reactions between D-7-aminocephalosporanic acid and appropriately activated forms of the characteristic side chain. The most established chemical approach employs the AE-active ester methodology, utilizing 2-mercaptobenzothiazolyl thioester derivatives to achieve efficient acylation under mild reaction conditions [5] [10]. This synthetic strategy offers several advantages including predictable reaction kinetics, scalable procedures, and compatibility with standard pharmaceutical manufacturing equipment.

The preparation of D-7-ACA starting material requires careful optimization to ensure adequate purity and yield for subsequent acylation reactions. Multiple synthetic routes exist for D-7-ACA preparation, including both chemical and enzymatic deacetylation of 7-aminocephalosporanic acid [7] [15]. The chemical deacetylation approach typically employs sodium metabisulfite and triethylamine in mixed solvent systems containing dichloromethane and isopropanol [5]. Reaction conditions maintaining temperatures between 5 and 10 degrees Celsius minimize thermal degradation while providing adequate reaction rates for practical production timelines.

The AE-active ester synthesis represents a critical step requiring precise control of reaction conditions to maintain the desired Z-configuration of the methoxyimino group [13]. The synthesis typically begins with formation of the thiazole ring system through cyclization of appropriate precursors, followed by introduction of the methoxyimino functionality and final esterification with 2-mercaptobenzothiazole. Each step requires careful optimization of temperature, pH, and reaction time to maximize yield while minimizing formation of undesired isomers or degradation products.

Acylation reactions between D-7-ACA and AE-active ester proceed through nucleophilic attack by the amino group on the activated ester carbonyl carbon, with subsequent elimination of the 2-mercaptobenzothiazole leaving group [11]. The reaction kinetics follow second-order behavior with rate constants dependent on temperature, pH, and solvent composition. Optimal reaction conditions typically maintain temperatures between 5 and 15 degrees Celsius in dichloromethane-isopropanol mixtures, with triethylamine serving as a base to neutralize the acid generated during the acylation process.

Product isolation and purification from chemical synthesis routes require sophisticated separation techniques due to the presence of multiple impurities including unreacted starting materials, side products, and degradation compounds. The typical purification sequence involves aqueous extraction to remove water-soluble impurities, followed by pH adjustment to precipitate the desired product in crystalline form [5]. The crystallization process requires careful control of temperature and pH to achieve optimal crystal form and purity, with typical yields ranging from 50 to 60 percent based on starting D-7-ACA.

Alternative chemical synthesis approaches have been explored to improve overall efficiency and reduce production costs. Direct acylation of 7-ACA followed by selective deacetylation represents one such alternative, potentially eliminating the need for separate D-7-ACA preparation [25]. However, this approach requires highly selective deacetylation conditions to avoid unwanted side reactions, making it less attractive for large-scale implementation.

The rapid procedure for cefotaxime synthesis developed by Rodríguez and colleagues demonstrates the potential for efficient chemical synthesis under mild conditions [11]. This approach achieves 95 percent yield in just one hour at room temperature, suggesting that similar optimization could benefit desacetylcefotaxime synthesis. The key factors enabling this efficiency include the use of highly reactive active ester intermediates and optimized reaction conditions that minimize competing side reactions.

Enzymatic Production Systems

Enzymatic production systems for desacetylcefotaxime offer significant advantages over chemical synthesis routes, including enhanced selectivity, milder reaction conditions, and reduced environmental impact. These systems typically employ either direct enzymatic synthesis from appropriate precursors or enzymatic modification of existing cephalosporin compounds to generate the desired product. The development of robust enzymatic production systems requires careful consideration of enzyme selection, reaction engineering, and process integration to achieve commercially viable production rates and costs.

The one-pot enzymatic production approach represents a particularly attractive strategy, combining multiple enzymatic steps in a single reactor system to minimize processing complexity and reduce overall production costs [15]. This approach typically employs immobilized cephalosporin C acylase and cephalosporin C deacetylase in combination to convert cephalosporin C directly to deacetyl-7-ACA through parallel reaction pathways. The first pathway involves hydrolysis of cephalosporin C to 7-ACA by the acylase, followed by deacetylation to deacetyl-7-ACA by the deacetylase. The alternative pathway proceeds through initial deacetylation to deacetyl-cephalosporin C, followed by deacylation to deacetyl-7-ACA.

Enzyme immobilization strategies play crucial roles in the economic viability of enzymatic production systems. Immobilization on anion-exchange resins such as KA-890 using glutaraldehyde crosslinking provides acceptable activity retention (approximately 55 percent) while enabling enzyme reuse for extended periods [6]. The immobilized enzymes demonstrate enhanced pH stability compared to free enzymes, with stable operation achievable across pH ranges from 5.0 to 10.0. The ability to reuse immobilized enzymes for 52 cycles over 70 days demonstrates the potential for significant cost savings compared to single-use enzyme applications.

Thermostable enzymes from extremophilic organisms offer additional advantages for industrial enzymatic production systems. The acetyl esterase EstD1 from Alicyclobacillus tengchongensis exhibits optimal activity at 65 degrees Celsius, enabling operation at elevated temperatures that provide faster reaction rates, reduced contamination risks, and simplified product recovery through thermal processing [8]. The high specific activity of 1,783.52 units per milligram enables lower enzyme loadings, further reducing production costs.

Continuous enzymatic production systems represent the ultimate evolution of enzymatic manufacturing technology, providing steady-state operation with consistent product quality and minimal labor requirements. These systems typically employ packed-bed or fluidized-bed reactors containing immobilized enzymes, with continuous feeding of substrates and continuous product removal. The design of continuous systems requires careful consideration of residence time distribution, mass transfer limitations, and enzyme stability under prolonged operating conditions.

The enzymatic deacetylation of cephalosporin substrates exhibits characteristic Michaelis-Menten kinetics with well-defined kinetic parameters enabling quantitative process design and optimization [16]. The dual competitive product inhibition by both acetate and deacetyl product requires consideration in reactor design and operation, with product removal strategies becoming critical for maintaining optimal reaction rates. The kinetic model accurately predicts reaction progress and can guide optimization of reaction conditions for maximum productivity.

Enzyme engineering strategies continue to expand the capabilities of enzymatic production systems through development of enzymes with enhanced stability, broader substrate specificity, and reduced product inhibition. Site-directed mutagenesis of cephalosporin acylase has achieved significant improvements in deacylation activity toward cephalosporin C substrates, with triple mutants showing up to 790 percent improvement over wild-type enzymes [26]. These advances demonstrate the potential for continued optimization of enzymatic systems through rational protein design.

Integrated Manufacturing Approaches

Integrated manufacturing approaches for desacetylcefotaxime production combine multiple process elements into cohesive systems designed to optimize overall efficiency, minimize waste generation, and reduce production costs through synergistic interactions between different process steps. These approaches typically integrate upstream precursor synthesis, core product formation, downstream purification, and waste treatment into unified manufacturing platforms that maximize resource utilization and minimize environmental impact.

The integration of chemical and enzymatic synthesis steps represents one promising approach for combining the advantages of both methodologies while mitigating their respective limitations. For example, chemical synthesis of key intermediates such as AE-active ester can be combined with enzymatic acylation reactions to achieve higher selectivity and milder reaction conditions for the critical bond-forming step. This hybrid approach enables optimization of each step according to its specific requirements while maintaining overall process coherence.

Solvent recovery and recycling systems form essential components of integrated manufacturing approaches, particularly for processes involving substantial quantities of organic solvents. Advanced distillation systems with heat integration can achieve solvent recovery rates exceeding 95 percent while minimizing energy consumption through heat exchanger networks and vapor recompression systems [19]. The recovered solvents must meet stringent purity specifications to avoid accumulation of impurities that could impact product quality or process performance over extended production campaigns.

Waste stream integration represents another critical aspect of comprehensive manufacturing systems, with by-product streams from one process step serving as raw materials or utilities for other steps. The 2-mercaptobenzothiazole generated during AE-active ester acylation reactions can be recovered and recycled for active ester synthesis, reducing raw material costs and waste disposal requirements [11]. Similarly, acetate generated during deacetylation reactions may serve as a carbon source for fermentation processes or as a neutralizing agent for acidic waste streams.

Quality assurance systems must be integrated throughout the manufacturing process to ensure consistent product quality and regulatory compliance. Process analytical technology (PAT) systems provide real-time monitoring of critical quality attributes, enabling immediate detection and correction of process deviations before they impact final product quality [24]. The integration of analytical systems with process control equipment enables automated responses to quality variations, maintaining consistent operation with minimal operator intervention.

Energy integration strategies become increasingly important for large-scale manufacturing operations, with opportunities for significant cost savings through waste heat recovery, combined heat and power systems, and process integration optimization. Heat exchangers networks can recover thermal energy from exothermic reactions and hot product streams for use in endothermic processes, solvent recovery operations, and facility heating requirements. The economic benefits of energy integration typically increase with plant scale, making these strategies particularly attractive for large-volume production facilities.

Environmental integration encompasses both waste minimization strategies and integration with environmental management systems to ensure sustainable manufacturing operations. Life cycle assessment methodologies provide frameworks for evaluating the environmental impact of different manufacturing approaches and identifying opportunities for improvement [27]. The integration of environmental considerations into process design decisions ensures that manufacturing operations remain sustainable and compliant with evolving environmental regulations.

Supply chain integration involves coordination with suppliers of raw materials and customers for final products to optimize inventory levels, minimize transportation costs, and ensure reliable material flows. Just-in-time delivery systems for critical raw materials can reduce inventory carrying costs while maintaining adequate security of supply. Similarly, coordination with customers regarding product specifications and delivery schedules enables optimization of production planning and inventory management.

The successful implementation of integrated manufacturing approaches requires sophisticated process modeling and optimization tools capable of evaluating the complex interactions between different process elements. Advanced process simulation software enables evaluation of alternative integration strategies and optimization of operating conditions for maximum overall system performance. These tools become essential for managing the complexity inherent in integrated manufacturing systems and identifying opportunities for continuous improvement.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-1.9

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

4

Exact Mass

413.04637556 g/mol

Monoisotopic Mass

413.04637556 g/mol

Heavy Atom Count

27

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6E65O1Y1P8

Other CAS

66340-28-1

Dates

Modify: 2023-08-15
1: Buijk SE, Gyssens IC, Mouton JW, Metselaar HJ, Groenland TH, Verbrugh HA, Bruining HA. Perioperative pharmacokinetics of cefotaxime in serum and bile during continuous and intermittent infusion in liver transplant patients. J Antimicrob Chemother. 2004 Jul;54(1):199-205. Epub 2004 Jun 2. PubMed PMID: 15175266.
2: Boccazzi A, Tonelli P, Bellosta C, Careddu P. Clinical and pharmacological evaluation of a modified cefotaxime bid regimen versus traditional tid in pediatric lower respiratory tract infections. Diagn Microbiol Infect Dis. 1998 Dec;32(4):265-72. PubMed PMID: 9934543.
3: Jones RN, Marshall SA, Grimm H. Antimicrobial interactions (synergy) of teicoplanin with two broad-spectrum drugs (cefotaxime, ofloxacin) tested against gram-positive isolates from Germany and the United States. Diagn Microbiol Infect Dis. 1997 Oct;29(2):87-94. PubMed PMID: 9368084.
4: Doit C, Barre J, Cohen R, Bonacorsi S, Bourrillon A, Bingen EH. Bactericidal activity against intermediately cephalosporin-resistant Streptococcus pneumoniae in cerebrospinal fluid of children with bacterial meningitis treated with high doses of cefotaxime and vancomycin. Antimicrob Agents Chemother. 1997 Sep;41(9):2050-2. PubMed PMID: 9303415; PubMed Central PMCID: PMC164066.
5: Friedland IR, Klugman KP. Cerebrospinal fluid bactericidal activity against cephalosporin-resistant Streptococcus pneumoniae in children with meningitis treated with high-dosage cefotaxime. Antimicrob Agents Chemother. 1997 Sep;41(9):1888-91. PubMed PMID: 9303379; PubMed Central PMCID: PMC164030.
6: Barry AL, Brown SD, Novick WJ. Criteria for testing the susceptibility of Streptococcus pneumoniae to cefotaxime and its desacetyl metabolite using 1 microgram or 30 micrograms cefotaxime disks. Eur J Clin Microbiol Infect Dis. 1995 Aug;14(8):724-6. PubMed PMID: 8565996.
7: Kearns GL, Young RA. Pharmacokinetics of cefotaxime and desacetylcefotaxime in the young. Diagn Microbiol Infect Dis. 1995 May-Jun;22(1-2):97-104. Review. PubMed PMID: 7587057.
8: Turnidge JD. Pharmacodynamic (kinetic) considerations in the treatment of moderately severe infections with cefotaxime. Diagn Microbiol Infect Dis. 1995 May-Jun;22(1-2):57-69. Review. PubMed PMID: 7587052.
9: Patel KB, Nicolau DP, Nightingale CH, Quintiliani R. Pharmacokinetics of cefotaxime in healthy volunteers and patients. Diagn Microbiol Infect Dis. 1995 May-Jun;22(1-2):49-55. PubMed PMID: 7587050.
10: Jones RN. Cefotaxime and desacetylcefotaxime antimicrobial interactions. The clinical relevance of enhanced activity: a review. Diagn Microbiol Infect Dis. 1995 May-Jun;22(1-2):19-33. Review. PubMed PMID: 7587039.
11: Cormican MG, Erwin ME, Jones RN. Bactericidal activity of cefotaxime, desacetylcefotaxime, rifampin, and various combinations tested at cerebrospinal fluid levels against penicillin-resistant Streptococcus pneumoniae. Diagn Microbiol Infect Dis. 1995 May-Jun;22(1-2):119-23. PubMed PMID: 7587024.
12: Jenkins SG, Lewis JW. Synergistic interaction between ofloxacin and cefotaxime against common clinical pathogens. Infection. 1995 May-Jun;23(3):154-61. Erratum in: Infection 1995 Jul-Aug;23(4):245. PubMed PMID: 7499004.
13: Dyke JW, Angones D, Bhakta D, Tenjarla G, Kumar A. Antimicrobial activity of new antibiotics against bacterial isolates from a community hospital. Chemotherapy. 1993 Sep-Oct;39(5):315-21. PubMed PMID: 8370322.
14: Gardner SY, Sweeney RW, Divers TJ. Pharmacokinetics of cefotaxime in neonatal pony foals. Am J Vet Res. 1993 Apr;54(4):576-9. PubMed PMID: 8484578.
15: White RL, Kays MB, Friedrich LV, Del Bene VE. Impact of different statistical methodologies on the evaluation of the in-vitro MICs for Bacteroides fragilis of selected cephalosporins and cephamycins. J Antimicrob Chemother. 1993 Jan;31(1):57-64. PubMed PMID: 8444675.
16: Canawati HN. A reassessment of the activity of the third-generation cephalosporins against anaerobes and Staphylococcus aureus. Am J Surg. 1992 Oct;164(4A Suppl):24S-27S. PubMed PMID: 1443357.
17: Kamnev IuV, Manuĭlov KK, Orlov VA, Sokolova VI. [Pharmacokinetics of cefotaxime and desacetylcefotaxime in the blood serum and bronchial secretion in patients with chronic bronchitis after administration of a single 24-hour dose]. Antibiot Khimioter. 1991 Oct;36(10):42-4. Russian. PubMed PMID: 1805696.
18: Vallée F, LeBel M. Comparative study of pharmacokinetics and serum bactericidal activity of ceftizoxime and cefotaxime. Antimicrob Agents Chemother. 1991 Oct;35(10):2057-64. PubMed PMID: 1759827; PubMed Central PMCID: PMC245326.
19: Ko RJ, Sattler FR, Nichols S, Akriviadis E, Runyon B, Appleman M, Cohen JL, Koda RT. Pharmacokinetics of cefotaxime and desacetylcefotaxime in patients with liver disease. Antimicrob Agents Chemother. 1991 Jul;35(7):1376-80. PubMed PMID: 1929296; PubMed Central PMCID: PMC245175.
20: Mandell LA, Afnan M. Synergistic killing of gram-negative bacilli by cefotaxime, its desacetyl metabolite and human polymorphonuclear neutrophils. J Antimicrob Chemother. 1991 Jun;27(6):817-28. PubMed PMID: 1938688.

Explore Compound Types